molecular formula C6H3Cl2F2NO B13092840 2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol

2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol

Cat. No.: B13092840
M. Wt: 213.99 g/mol
InChI Key: STHLPFOFPFBUFD-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H3Cl2F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a hydroxyl group attached to the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol typically involves the introduction of chlorine and fluorine atoms into the pyridine ring. One common method involves the reaction of 2,6-dichloropyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the production costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyridines with various functional groups.

    Oxidation Reactions: Ketones or aldehydes.

    Reduction Reactions: Amines or alcohols.

Scientific Research Applications

2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to the target molecules, thereby increasing its potency and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(difluoromethyl)pyridine
  • 2,6-Dichloro-3-(methyl)pyridine

Uniqueness

2,6-Dichloro-3-(difluoromethyl)pyridin-4-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents enhances its reactivity and binding affinity, making it a valuable compound in various applications .

Properties

Molecular Formula

C6H3Cl2F2NO

Molecular Weight

213.99 g/mol

IUPAC Name

2,6-dichloro-3-(difluoromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C6H3Cl2F2NO/c7-3-1-2(12)4(6(9)10)5(8)11-3/h1,6H,(H,11,12)

InChI Key

STHLPFOFPFBUFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C(C1=O)C(F)F)Cl)Cl

Origin of Product

United States

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